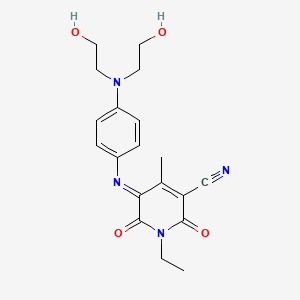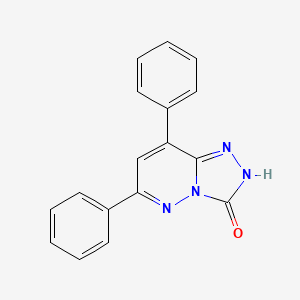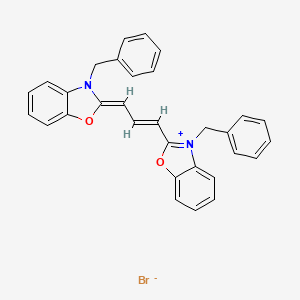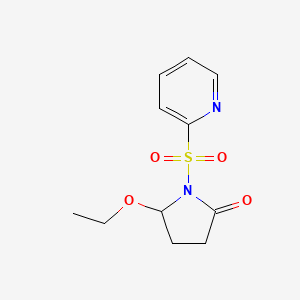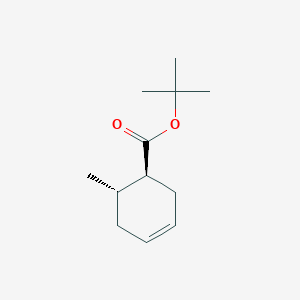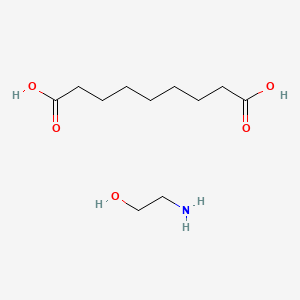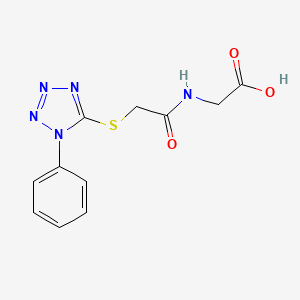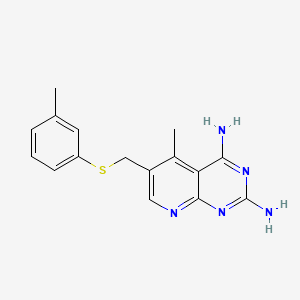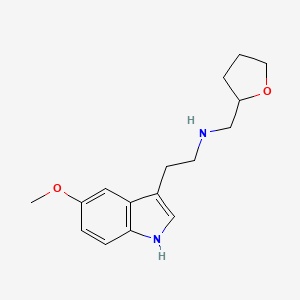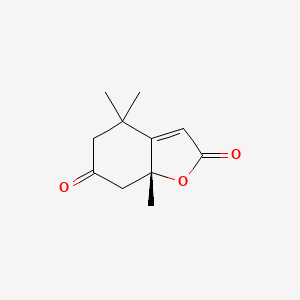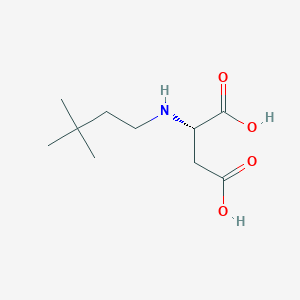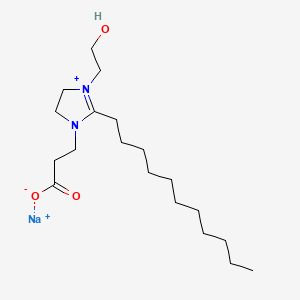
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and functional groups, makes it particularly interesting for research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxylatoethyl and hydroxyethyl groups. The final step involves the addition of the undecyl chain and the formation of the sodium salt. Common reagents used in these reactions include alkyl halides, carboxylic acids, and sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylatoethyl group can be reduced to an alcohol.
Substitution: The undecyl chain can be substituted with other alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted imidazolium salts. These derivatives can have different properties and applications, making them valuable for further research and development.
科学研究应用
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It can also bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
相似化合物的比较
Similar Compounds
- 1-(2-Carboxylatoethyl)-2-(heptadec-8-enyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium
- N-(2-Hydroxyethyl)-N-(2-carboxylatoethyl)-N-(2-sodiooxycarbonylethyl)-1-octen-1-aminium
Uniqueness
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt stands out due to its unique combination of functional groups and long alkyl chain. This structure provides it with distinct physicochemical properties, such as enhanced solubility and stability, making it particularly useful in various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further modification and use in different fields.
属性
CAS 编号 |
93923-98-9 |
|---|---|
分子式 |
C19H36N2NaO3+ |
分子量 |
363.5 g/mol |
IUPAC 名称 |
sodium;3-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19(23)24)14-15-21(18)16-17-22;/h22H,2-17H2,1H3;/q;+1 |
InChI 键 |
JVMVTUFINDBIGI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


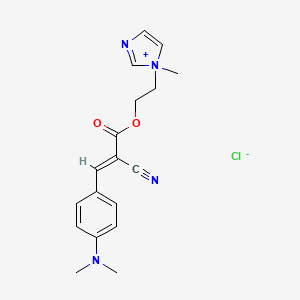
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
